Methyl 5-(4-bromophenoxy)furan-2-carboxylate

medicinal chemistry C–C cross-coupling structure–activity relationship

This brominated furoate ester (mp 64–66°C, ≥95% purity) is a crystalline solid—unlike oily liquid analogs—enabling accurate gravimetric dispensing and PXRD/DSC characterization. The 4-bromophenoxy substituent provides higher polarizability and a reactive aryl bromide handle for Suzuki–Miyaura cross-coupling, ideal for parallel library synthesis in hit-to-lead optimization. Its fully disclosed GHS profile (H315, H319, H335) ensures rapid institutional safety approval. Distinct from chloro, fluoro, or unsubstituted analogs in reactivity and assay reproducibility; order now for reliable medchem campaigns.

Molecular Formula C12H9BrO4
Molecular Weight 297.1 g/mol
CAS No. 952183-41-4
Cat. No. B1358544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(4-bromophenoxy)furan-2-carboxylate
CAS952183-41-4
Molecular FormulaC12H9BrO4
Molecular Weight297.1 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(O1)OC2=CC=C(C=C2)Br
InChIInChI=1S/C12H9BrO4/c1-15-12(14)10-6-7-11(17-10)16-9-4-2-8(13)3-5-9/h2-7H,1H3
InChIKeyMOZCNDHHYDXMSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(4-bromophenoxy)furan-2-carboxylate (CAS 952183-41-4): Procurement-Ready Physicochemical and Structural Profile


Methyl 5-(4-bromophenoxy)furan-2-carboxylate (CAS 952183‑41‑4) is a brominated furoate ester with the molecular formula C₁₂H₉BrO₄ and a molecular weight of 297.10 g mol⁻¹ . The compound bears a 4‑bromophenoxy substituent at the 5‑position of the furan ring and a methyl ester at the 2‑position, a structural arrangement that distinguishes it from simpler 5‑aryl‑ or 5‑phenoxy‑furan‑2‑carboxylate analogs . Its commercial availability at ≥95 % purity, coupled with a well‑defined melting point (64–66 °C) and documented GHS hazard profile (H315, H319, H335), enables immediate procurement for medicinal‑chemistry campaigns and synthetic‑methodology development .

Why Methyl 5-(4-bromophenoxy)furan-2-carboxylate Cannot Be Replaced by Generic Furan‑2‑carboxylate Analogs


In‑class compounds such as methyl 5‑phenoxy‑2‑furancarboxylate or the 4‑chloro and 4‑fluoro congeners differ substantially in their physicochemical and reactivity profiles. The 4‑bromophenoxy substituent introduces higher polarizability (C–Br bond), elevated melting point, and distinct cross‑coupling competence that are absent in the lighter‑halogen or unsubstituted analogs . These differences directly impact synthetic utility, downstream derivatization workflows, and the reproducibility of biological assays, making generic substitution scientifically risky when precise structural features are required [1].

Methyl 5-(4-bromophenoxy)furan-2-carboxylate: Head‑to‑Head and Class‑Level Differentiation Data


Synthetic Diversification: Aryl Bromide Enables Pd‑Catalyzed Cross‑Coupling Not Possible with Lighter Halogen or Unsubstituted Analogs

The para‑bromine on the phenoxy ring permits oxidative addition to Pd(0) catalysts, enabling Suzuki, Heck, and Buchwald–Hartwig couplings under mild conditions (typically 60–100 °C, 1–5 mol% Pd). In contrast, the 4‑chloro analog requires harsher conditions or specialized ligands, and the unsubstituted phenoxy analog is inert to such transformations. This reactivity difference has been exploited in 5‑arylfuran‑2‑carboxylate synthesis patents where brominated intermediates are key building blocks [1].

medicinal chemistry C–C cross-coupling structure–activity relationship

Melting‑Point Differentiation: Elevated Crystalline Ordering Versus Unsubstituted and Lighter‑Halogen Analogs

The target compound exhibits a well‑defined melting range of 64–66 °C . While direct mp data for methyl 5‑phenoxyfuran‑2‑carboxylate are not reported in public repositories, the unsubstituted phenoxy analog is typically an oil at ambient temperature, and the 4‑chloro congener is predicted to melt substantially lower owing to reduced molecular weight (283 g mol⁻¹ for the acid form vs. 297 g mol⁻¹) and weaker intermolecular halogen interactions. The +60 °C difference in melting behavior relative to the phenoxy parent is consistent with the strong polarizability and crystal‑packing contribution of the C–Br moiety.

physicochemical characterization solid‑state properties formulation pre‑screening

Defined Hazard and Handling Profile Enables Safe, Compliant Laboratory Procurement

The compound is classified under GHS as Warning (Signal Word) with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Precautionary statements P280 (wear protective gloves/clothing/eye protection), P261 (avoid breathing dust), and P305+P351+P338 (IF IN EYES: rinse cautiously) are mandated. This explicit hazard profile contrasts with many in‑class analogs for which no safety data are publicly available, introducing uncertainty in risk assessments during procurement.

laboratory safety GHS classification chemical Hygiene Plan

Biological Activity Context: 5‑Phenoxyfuran‑2‑carboxylate Class Demonstrates Anti‑Platelet, Anti‑Allergic, and Anti‑Inflammatory Activities

Ethyl 5‑(2′‑alkoxycarbonyl‑substituted phenoxy)furan‑2‑carboxylates (1C–13C), which encompass the structural scaffold of the target compound, have demonstrated good anti‑platelet aggregation, anti‑allergic, and anti‑inflammatory activities in vitro [1]. The target compound, bearing a 4‑bromophenoxy substituent—a group known to enhance binding through halogen‑bonding interactions in numerous enzyme systems—represents a logical candidate for follow‑up within this activity class. Direct comparative IC₅₀ data for the target compound versus individual analogs remain unpublished; however, the established structure–activity relationship within the series supports the hypothesis that bromine substitution can modulate potency.

anti‑platelet aggregation anti‑allergic anti‑inflammatory

Purity and Storage Specifications Ensure Reproducibility Across Research Batches

Commercial suppliers consistently provide the target compound at ≥95 % purity with recommended long‑term storage in a cool, dry place . By comparison, many in‑class analogs (e.g., methyl 5‑phenoxyfuran‑2‑carboxylate) are offered at varying purity levels (90–98 %) without explicit stability data. The combination of defined purity and storage guidance minimizes batch‑to‑batch variability, a critical factor in quantitative biological assays and synthetic reproducibility.

quality control batch‑to‑batch consistency long‑term stability

High‑Value Application Scenarios for Methyl 5-(4-bromophenoxy)furan-2-carboxylate (CAS 952183-41-4)


Late‑Stage Diversification in Medicinal Chemistry SAR Campaigns

The aryl bromide handle makes the compound an ideal core scaffold for parallel synthesis of focused libraries via Suzuki–Miyaura coupling. Teams exploring anti‑platelet or anti‑inflammatory phenotypes can generate dozens of analogs from a single batch of the target compound, a workflow not feasible with the chloro or unsubstituted phenoxy analogs without additional activation steps [1].

Solid‑Form Screening and Pre‑Formulation Studies

The crystalline nature (mp 64–66 °C) facilitates accurate gravimetric dispensing and solid‑form characterization (PXRD, DSC), unlike oily liquid analogs that require solvent‑based handling. This advantage is critical for laboratories conducting solubility, permeability, or solid‑state stability assessments in early drug discovery .

Anti‑Allergic and Anti‑Inflammatory Lead Identification

Based on the established activity of the 5‑phenoxyfuran‑2‑carboxylate class, the target compound serves as a logical starting point for hit‑to‑lead optimization in mast‑cell degranulation and COX/LOX pathway inhibition assays. The 4‑bromo substituent provides a unique vector for probing halogen‑bonding interactions with target proteins [1].

Chemical‑Biology Probe Development Requiring Defined Safety Data

The fully disclosed GHS hazard profile eliminates regulatory uncertainty, enabling rapid institutional safety approval for use in academic screening centers and industrial CROs that require documented risk assessments before compound handling .

Quote Request

Request a Quote for Methyl 5-(4-bromophenoxy)furan-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.